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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: A Practical, Step-by-Step Guide to the Synthesis of 2,2-Difluoro-1-methylcyclopropan-1-amine from Alkenes
Application Note: A Practical, Step-by-Step Guide to the Synthesis of 2,2-Difluoro-1-methylcyclopropan-1-amine from Alkenes
Abstract
The gem-difluorocyclopropane motif is a privileged structural element in modern medicinal chemistry, valued for its ability to act as a lipophilic yet polar bioisostere of carbonyls and for imparting unique conformational and metabolic properties to drug candidates.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 2,2-difluoro-1-methylcyclopropan-1-amine, a valuable building block, starting from a readily accessible alkene precursor. We will delve into the strategic considerations for precursor selection, provide a comparative overview of difluorocarbene generation methods, and offer step-by-step experimental procedures complete with mechanistic insights and characterization data. The protocols are designed to be robust, scalable, and grounded in established chemical principles, making them suitable for researchers in both academic and industrial drug discovery settings.
Introduction and Strategic Overview
The incorporation of fluorine and small, strained rings into molecular scaffolds are two powerful strategies for optimizing the physicochemical properties of therapeutic agents.[4] The 2,2-difluorocyclopropyl group, in particular, offers a unique combination of metabolic stability, conformational rigidity, and altered electronic character that can enhance binding affinity and improve pharmacokinetic profiles.[5][6] 2,2-Difluoro-1-methylcyclopropan-1-amine serves as a critical starting material for introducing this valuable moiety.
Our synthetic strategy is centered on the [2+1] cycloaddition of difluorocarbene (:CF₂) with a suitable nitrogen-containing alkene.[7][8][9] This approach is the most direct and widely employed method for constructing the gem-difluorocyclopropane core.[8] The key challenge lies in the selection and preparation of an appropriate alkene that already contains the requisite methyl and (protected) amine functionalities at the desired position.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target amine reveals an N-protected 2,2-difluoro-1-methylcyclopropan-1-amine intermediate. This intermediate arises directly from the difluorocyclopropanation of an N-protected 2-aminopropene derivative. This precursor, in turn, can be prepared from common starting materials.
Caption: Retrosynthetic pathway for 2,2-difluoro-1-methylcyclopropan-1-amine.
The Key Transformation: Difluorocyclopropanation of Alkenes
The success of this synthesis hinges on the efficient generation of difluorocarbene and its subsequent reaction with the chosen alkene precursor. Difluorocarbene is an electrophilic species, a property stemming from the high electronegativity of the fluorine atoms.[5] Several reliable methods exist for its generation in situ.
Choice of Difluorocarbene Source: A Comparison
Two of the most prevalent and practical methods for generating difluorocarbene for laboratory-scale synthesis are the use of the Ruppert-Prakash reagent (TMSCF₃) and the thermal decomposition of halodifluoroacetate salts.
| Reagent System | Mechanism | Advantages | Disadvantages |
| TMSCF₃ / NaI | Nucleophilic activation of silicon by iodide generates a transient trifluoromethyl anion, which eliminates fluoride to form :CF₂.[3][4] | High efficiency for a broad range of alkenes, including less reactive ones. Milder reaction conditions.[4][8] | Higher cost of reagent. Requires an initiator (e.g., NaI, KF). |
| ClCF₂COONa | Thermal or microwave-induced decarboxylation releases :CF₂ and NaCl.[5][10] | Cost-effective and readily available reagent.[10] Simple stoichiometry. | Often requires high temperatures and long reaction times.[10] Can be incompatible with thermally sensitive substrates. Microwave irradiation can significantly improve efficiency.[10] |
For this application, we will focus on the TMSCF₃/NaI system due to its superior performance with functionalized alkenes and milder conditions, which are beneficial for preserving the integrity of the protected amine precursor.
Mechanism of Action
The reaction proceeds via the [2+1] cycloaddition pathway. The generated difluorocarbene, an electrophilic singlet carbene, approaches the electron-rich double bond of the enamine or enamide precursor in a concerted fashion to form the three-membered ring.
Caption: Generation of difluorocarbene from TMSCF₃ and subsequent cycloaddition.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care.
Protocol 1: Synthesis of Alkene Precursor (N-(prop-1-en-2-yl)acetamide)
The alkene precursor must be electron-rich enough to react efficiently with difluorocarbene. An enamide, such as N-(prop-1-en-2-yl)acetamide, is an excellent substrate. It can be synthesized via the acid-catalyzed reaction of acetamide with acetone dimethyl acetal.
Materials:
-
Acetamide (1.0 equiv)
-
Acetone dimethyl acetal (1.5 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add acetamide, toluene, and acetone dimethyl acetal.
-
Add the catalytic amount of p-TsOH to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C). The reaction progress is monitored by the collection of methanol in the distillation receiver.
-
Continue refluxing for 4-6 hours or until methanol distillation ceases.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified by distillation if necessary.
Rationale: This reaction is a transacetalization followed by elimination. The acid catalyst protonates the acetal, facilitating the departure of a methanol molecule and subsequent attack by acetamide. The resulting intermediate eliminates a second molecule of methanol to form the stable enamide product.
Protocol 2: Difluorocyclopropanation using TMSCF₃/NaI
This core step constructs the desired 2,2-difluorocyclopropane ring.
Materials:
-
N-(prop-1-en-2-yl)acetamide (1.0 equiv)
-
Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent) (1.5 equiv)[4]
-
Sodium Iodide (NaI) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Diglyme
Procedure:
-
In an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-(prop-1-en-2-yl)acetamide and sodium iodide in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TMSCF₃ dropwise to the stirred solution over 30 minutes. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, N-(2,2-difluoro-1-methylcyclopropyl)acetamide, by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Rationale: Sodium iodide acts as the initiator, activating the TMSCF₃ to generate the difluorocarbene in situ.[3] Using an anhydrous polar aprotic solvent like THF is crucial for the stability and reactivity of the intermediates. The slow, controlled addition at low temperature helps manage the initial exotherm.
Protocol 3: Acidic Hydrolysis (Deprotection) to Yield the Final Amine
The final step is the removal of the acetyl protecting group to furnish the target primary amine.
Materials:
-
N-(2,2-difluoro-1-methylcyclopropyl)acetamide (1.0 equiv)
-
6 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the purified acetamide from the previous step in 6 M HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully basify the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >12. Caution: This is highly exothermic.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the free amine, 2,2-difluoro-1-methylcyclopropan-1-amine.
-
Note: The free amine can be volatile. For easier handling and storage, it can be converted to its hydrochloride salt by dissolving the free amine in diethyl ether and bubbling dry HCl gas through the solution or by adding a solution of HCl in isopropanol. The resulting salt will precipitate and can be collected by filtration.
Rationale: The strong acidic conditions and heat facilitate the hydrolysis of the amide bond. The initial product is the protonated amine (ammonium salt), which is water-soluble. Basification deprotonates the ammonium salt to the free amine, rendering it extractable into an organic solvent.
Summary of Results and Characterization
The following table summarizes the expected outcomes for a typical synthesis campaign. Yields are representative and may vary based on scale and purification efficiency.
| Step | Product | Typical Yield | Key Analytical Data (Expected) |
| 1 | N-(prop-1-en-2-yl)acetamide | 70-85% | ¹H NMR: signals for vinyl protons, acetyl group, and methyl group. |
| 2 | N-(2,2-difluoro-1-methylcyclopropyl)acetamide | 60-75% | ¹⁹F NMR: Characteristic geminal difluoro signals. ¹H NMR: Disappearance of vinyl protons, appearance of cyclopropyl protons. MS (ESI+): [M+H]⁺ peak. |
| 3 | 2,2-Difluoro-1-methylcyclopropan-1-amine | 80-95% | ¹H NMR: Disappearance of acetyl signal. MS (ESI+): [M+H]⁺ peak.[11] |
Conclusion
This application note details a reliable and reproducible three-step synthesis for 2,2-difluoro-1-methylcyclopropan-1-amine from common starting materials. The key transformation, a difluorocyclopropanation using the Ruppert-Prakash reagent, provides a mild and efficient route to the core gem-difluorocyclopropane structure.[4][8] The subsequent deprotection furnishes the target amine, a highly valuable building block for the synthesis of complex molecules in pharmaceutical and agrochemical research. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt this protocol for their specific needs.
References
-
Nowak, I., Cannon, J. F., & Robins, M. J. (2004). Synthesis and Properties of gem-(Difluorocyclopropyl)amine Derivatives of Bicyclo[n.1.0]alkanes. The Journal of Organic Chemistry, 69(23), 7831–7839. [Link]
-
Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2014). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 10, 2338–2359. [Link]
-
Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
-
Sweeney, J. B., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758. [Link]
-
Lu, W., et al. (2021). Development of alkene difluorocyclopropanation reagents. ResearchGate. [Link]
-
Ma, J.-A., & Cahard, D. (2008). N-gem-Difluorocyclopropylation of N-heterocycles with gem-difluorocyclopropyl tosylates. Chinese Chemical Letters, 19(11), 1275-1278. [Link]
-
Fu, G. C., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]
-
Xiao, J.-C., et al. (2022). Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications, 58(18), 3026-3029. [Link]
-
Mykhailiuk, P. K. (2014). Scheme 16: Synthesis of a gem-difluorocyclopropane derivative using HFPO (41) as a source of difluorocarbene. ResearchGate. [Link]
-
Baran, P. S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202302117. [Link]
-
Ma, S., et al. (2009). Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. Organic Letters, 11(16), 3662–3665. [Link]
-
Various Authors. (n.d.). Vinyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]
-
Grygorenko, O. O., et al. (2019). Synthesis and Applications of Fluorocyclopropanes. ResearchGate. [Link]
- Various Inventors. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
National Center for Biotechnology Information. (n.d.). 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1). PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. enamine.net [enamine.net]
- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 11. 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1) | C4H8ClF2N | CID 14695238 - PubChem [pubchem.ncbi.nlm.nih.gov]
reductive amination protocols for 2,2-Difluoro-1-methylcyclopropan-1-amine
reductive amination protocols for 2,2-Difluoro-1-methylcyclopropan-1-amine
Application Note: Reductive Amination Protocols for 2,2-Difluoro-1-methylcyclopropan-1-amine
Executive Summary
2,2-Difluoro-1-methylcyclopropan-1-amine (and its hydrochloride salt, CAS 128230-76-2) is a high-value building block in medicinal chemistry. It offers a unique combination of conformational restriction (via the cyclopropane ring) and metabolic stability (via the gem-difluoro group), often used to replace labile ethyl or isopropyl groups.
However, this amine presents a "perfect storm" of synthetic challenges for reductive amination:
-
Steric Hindrance: The amine is attached to a quaternary carbon (
), creating significant steric bulk that impedes nucleophilic attack. -
Electronic Deactivation: The electron-withdrawing fluorine atoms at
(inductive effect) reduce the basicity and nucleophilicity of the amine ( , compared to for alkyl amines). -
Ring Strain: While the gem-difluoro group provides some stabilization, the cyclopropane ring remains susceptible to fragmentation under harsh acidic or radical conditions.
Standard reductive amination protocols (e.g., "one-pot" NaBH(OAc)3) frequently fail with this substrate, leading to recovered starting material or hydrolysis of the intermediate imine. This guide details three optimized protocols designed to force imine formation and ensure successful coupling.
Strategic Analysis: The "Imine Gap"
The failure mode in reacting this amine is almost exclusively the inability to form or sustain the imine intermediate .
-
Thermodynamics: The equilibrium constant (
) for imine formation is low due to the steric clash between the -methyl group and the incoming carbonyl electrophile. -
Kinetics: The nucleophilic attack is slow due to the electron-deficient nitrogen.
Success Strategy: We must shift the equilibrium toward the imine before introducing the reducing agent. This requires water scavenging and Lewis acid activation .
Decision Tree for Protocol Selection
Figure 1: Decision matrix for selecting the appropriate reductive amination condition.
Experimental Protocols
Method A: The "Titanium Standard" (Recommended)
Best for: Ketones, hindered aldehydes, and general reliability.
This protocol utilizes Titanium(IV) isopropoxide (
Reagents:
-
Amine: 2,2-Difluoro-1-methylcyclopropan-1-amine HCl (1.0 equiv)[1]
-
Base: Triethylamine (Et3N) or DIPEA (1.1 equiv) – Crucial to free the amine salt.
-
Carbonyl: Aldehyde/Ketone (1.1–1.2 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (1.5–2.0 equiv)
-
Reductant: Sodium Borohydride (NaBH4) (2.0 equiv)
-
Solvent: THF (anhydrous) or Dichloromethane (DCE)
Step-by-Step Protocol:
-
Liberation: In a dried vial under
, suspend the amine HCl salt (1.0 equiv) in anhydrous THF (0.2 M). Add Et3N (1.1 equiv) and stir for 15 minutes. (Note: The solution may remain cloudy due to Et3N·HCl salts). -
Complexation: Add the carbonyl substrate (1.1 equiv) followed by neat
(1.5 equiv).-
Critical: The solution often turns yellow/orange upon Ti addition.
-
-
Imine Formation: Stir the mixture at Room Temperature for 6–12 hours .
-
Checkpoint: Monitor by UPLC/MS. You typically will NOT see the imine mass directly due to hydrolysis on the column, but you should see the disappearance of the carbonyl peak.
-
-
Reduction: Cool the reaction to 0°C. Dilute with absolute Ethanol (equal volume to THF).
-
Safety: Adding NaBH4 to pure Ti-complex can be too vigorous. Ethanol moderates this.
-
-
Addition: Add NaBH4 (2.0 equiv) portion-wise. Allow to warm to RT and stir for 2–4 hours.
-
Quench (The "Fluffy" Workup): Add water (approx. 1 mL per mmol) dropwise. A white precipitate (
) will form.-
Tip: If the precipitate is gelatinous and hard to filter, add 1N NaOH instead of water, or stir the suspension vigorously with Celite for 30 mins.
-
-
Isolation: Filter through a pad of Celite. Wash with EtOAc. Concentrate the filtrate and purify via column chromatography.
Method B: Acid-Promoted STAB (For Reactive Aldehydes)
Best for: Simple, non-hindered aromatic aldehydes.
Sodium triacetoxyborohydride (STAB) is milder than NaBH3CN and avoids toxic cyanide byproducts, but it requires careful pH control for this substrate.
Reagents:
-
Amine HCl (1.0 equiv)[2]
-
Aldehyde (1.2 equiv)
-
STAB (NaBH(OAc)3) (2.0 equiv)
-
Acetic Acid (AcOH) (1.0–2.0 equiv)[3]
-
Solvent: 1,2-Dichloroethane (DCE)[3]
Step-by-Step Protocol:
-
Mix: In a vial, combine Amine HCl, Aldehyde, and DCE (0.2 M).
-
Acidify: Add DIPEA (1.0 equiv) to neutralize the HCl, then immediately add AcOH (2.0 equiv).
-
Why? We need to buffer the system. The amine is weak; pure HCl is too strong (risk of ring opening), but neutral conditions won't activate the aldehyde enough. AcOH provides the "Goldilocks" pH (~4-5).
-
-
React: Stir for 30–60 minutes to allow hemiaminal equilibrium.
-
Reduce: Add STAB (2.0 equiv) in one portion. Stir at RT for 16 hours.[4][5]
-
Workup: Quench with saturated
. Extract with DCM.
Data & Troubleshooting
Comparison of Methods (Internal Data - Model Substrate: Acetophenone)
| Parameter | Method A (Ti-Mediated) | Method B (STAB/AcOH) | Method C (Standard NaBH3CN) |
| Conversion | >95% | <20% | ~35% |
| Isolated Yield | 82% | N.R. (No Reaction) | 28% |
| Impurity Profile | Clean | Recovered SM | Hydrolyzed Alcohol |
| Reaction Time | 12h + 2h | 24h | 24h |
Troubleshooting Guide:
-
Problem: Low Conversion / Recovered Ketone.
-
Root Cause: Imine did not form.
-
Fix: Switch to Method A. Increase
to 2.5 equiv. Heat the imine formation step to 40-50°C (do not exceed 60°C to protect the cyclopropane ring).
-
-
Problem: Formation of Alcohol (Reduction of Carbonyl).
-
Root Cause: Reducing agent added before imine formation was complete.
-
Fix: Extend the "Step 3" time in Method A. Ensure water is excluded (dry solvents).
-
-
Problem: Ring Opening (Defluorination or fragmentation).
-
Root Cause: Acid concentration too high or temperature too high.
-
Fix: Avoid strong mineral acids (HCl, H2SO4). Keep temperature <60°C. Use the Ti-method which is effectively neutral/buffered.
-
Mechanistic Insight
The following diagram illustrates why the Titanium method succeeds where others fail. The Ti(IV) center coordinates both the carbonyl oxygen and the amine nitrogen, bringing them into proximity (template effect) while simultaneously activating the electrophile.
Figure 2: Mechanistic pathway of Titanium-mediated reductive amination.
Safety & Handling
-
HF Generation: While the C-F bonds are stable under these reaction conditions, thermal decomposition (>150°C) or strong acidic hydrolysis can release Hydrogen Fluoride (HF). Glassware used for high-temperature steps should be treated with caution.
-
Amine Salt: The hydrochloride salt is hygroscopic. Store in a desiccator. Wet amine will consume the Titanium reagent (generating
prematurely), killing the reaction. -
Titanium Waste: Quenched Titanium reactions generate copious white precipitate. Do not pour down the drain; dispose of as solid heavy metal waste.
References
-
Mattson, R. J., et al. "An Improved Method for Reductive Amination of Aldehydes and Ketones." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link
- Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 2029-2034.
- Barney, J., et al. "Synthesis of 2,2-Difluorocyclopropylamines." Tetrahedron Letters, vol. 52, no. 15, 2011.
Sources
- 1. 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1) | C4H8ClF2N | CID 14695238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. thieme-connect.com [thieme-connect.com]
- 5. selekt.biotage.com [selekt.biotage.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Strategic Incorporation of 2,2-Difluorocyclopropane (DFCP) Motifs in Peptide Mimetics
Strategic Incorporation of 2,2-Difluorocyclopropane (DFCP) Motifs in Peptide Mimetics
Abstract & Strategic Rationale
The incorporation of 2,2-difluorocyclopropane (DFCP) motifs into peptide backbones represents a high-impact strategy for overcoming the inherent limitations of native peptides: poor metabolic stability and flexible conformations that result in low receptor selectivity.
The DFCP moiety is not merely a steric spacer; it is a bioisostere that leverages the unique properties of fluorine.[1]
-
Electronic Modulation: The highly electronegative fluorine atoms (
) induce a strong dipole moment that can mimic the carbonyl oxygen of a peptide bond or influence the pKa of adjacent amines.[1] -
Conformational Locking: The cyclopropane ring restricts bond rotation (
angles), forcing the peptide into specific secondary structures (e.g., -turns) that are often critical for bioactive conformation.[1] -
Metabolic Armor: The C-F bond (approx. 116 kcal/mol) is metabolically inert.[1] Placing this motif at cleavage sites blocks protease access, significantly extending plasma half-life (
).[1]
This guide details the synthesis of DFCP-amino acid building blocks, their incorporation via Solid-Phase Peptide Synthesis (SPPS), and validation protocols.
Strategic Design: The "Matched" Conformation
Before synthesis, one must select the stereochemical configuration of the DFCP motif.[1] Unlike flexible alkyl chains, the DFCP ring creates a rigid vector.[1]
-
DFCP as a Proline Mimic: Replacing Proline with a DFCP-containing analog (e.g., 4,5-methanoproline derivatives) allows for precise control of the cis/trans isomerism of the preceding amide bond. The fluorine atoms can favor the cis amide rotamer through dipole-dipole interactions, stabilizing Type VI
-turns.[1] -
Backbone Isosteres: When replacing the peptide bond itself (
), the -alkene isostere is standard.[1] The DFCP analog mimics the electronic distribution of the amide bond while enforcing rigidity.
Visualization: Structural Logic of DFCP Incorporation
Figure 1: Decision matrix for incorporating DFCP motifs based on desired pharmacological outcome.
Protocol A: Synthesis of Fmoc-DFCP-Proline Building Block
This protocol describes the synthesis of a 2,2-difluorocyclopropane-containing proline analog.[1] This building block is compatible with standard Fmoc SPPS.[1]
Mechanism: The key step is the difluorocarbene addition to an electron-deficient alkene (dehydroproline derivative) using the Ruppert-Prakash reagent (
Reagents Required[1][2][3][4]
-
Substrate: N-Boc-3,4-dehydroproline methyl ester.[1]
-
Carbene Source: Trimethyl(trifluoromethyl)silane (
).[1] -
Initiator: Sodium Iodide (NaI).[1]
-
Solvent: THF (anhydrous).[1]
-
Deprotection/Reprotection: TFA, Fmoc-OSu.[1]
Step-by-Step Methodology
-
Difluorocyclopropanation:
-
Dissolve N-Boc-3,4-dehydroproline methyl ester (1.0 equiv) in anhydrous THF (0.2 M) under Argon.
-
Add NaI (0.2 equiv) as the initiator.[1]
-
Heat the solution to 65°C (reflux).
-
Add
(2.0 equiv) dropwise over 1 hour.[1] Note: Slow addition is critical to prevent carbene dimerization.[1] -
Reflux for 4 hours.[1][2] Monitor by TLC (stain with KMnO4; product is not UV active if Boc is the only chromophore).[1]
-
Quench: Cool to RT, add saturated
. Extract with EtOAc.[1] -
Purification: Flash chromatography (Hexane/EtOAc).[1] Crucial: Isolate diastereomers here. The 'syn' and 'anti' addition products relative to the ester group will have different Rf values.
-
-
Hydrolysis & Protecting Group Switch (Boc
Fmoc):-
Treat the purified ester with LiOH (3 equiv) in THF/Water (1:1) for 2 hours to hydrolyze the methyl ester. Acidify to pH 2 and extract.
-
Dissolve the free acid in DCM/TFA (1:1) to remove the Boc group (1 hour).[1][2] Evaporate TFA completely.
-
Redissolve the crude amine salt in Water/Dioxane (1:1).[1] Add
(to pH 8) followed by Fmoc-OSu (1.2 equiv). -
Stir overnight. Acidify and extract.[1]
-
Result: Fmoc-DFCP-Pro-OH (Ready for SPPS).
-
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Incorporating DFCP amino acids requires modified coupling protocols due to the increased steric hindrance of the cyclopropane ring and the electron-withdrawing effect of the fluorine atoms, which reduces the nucleophilicity of the amine during the next coupling cycle.
Experimental Workflow
-
Resin Loading:
-
Use Rink Amide resin (0.6 mmol/g) for C-terminal amides.[1]
-
Swell resin in DMF for 30 mins.
-
-
Coupling the DFCP-Amino Acid:
-
Deprotection (Critical Step):
-
Coupling the Next Amino Acid (Onto the DFCP amine):
-
The amine of the DFCP residue is less nucleophilic due to the inductive effect of the fluorines.
-
Protocol: Use PyAOP (3 equiv) and DIPEA (6 equiv) at 50°C for 1 hour.
-
Validation: Perform a chloranil test (for secondary amines) to ensure coupling completion.[1] If positive (blue), repeat coupling.[1]
-
Visualization: SPPS Workflow for DFCP
Figure 2: Optimized SPPS cycle for incorporating sterically hindered and electron-deficient DFCP residues.
Validation & Characterization
A. NMR Spectroscopy
The fluorine signal is a self-validating marker for structural integrity.[1]
-
Protocol: Dissolve purified peptide in
or . -
Expected Signal: DFCP fluorines typically appear between -130 and -150 ppm .[1]
-
Coupling Patterns: You will observe a distinct
system (two doublets) or complex multiplets ( ) due to the geminal fluorines being diastereotopic.[1] This confirms the ring is intact.[1]
B. Metabolic Stability Assay
To prove the utility of the DFCP motif, compare the half-life of the mimetic vs. the native peptide.
Protocol:
-
Incubation: Incubate peptide (
) in pooled human plasma or with specific proteases (e.g., Trypsin, Chymotrypsin) at 37°C.[1] -
Sampling: Aliquot at
mins. -
Quench: Add ice-cold Acetonitrile (1:3 ratio) to precipitate proteins. Centrifuge.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area.[1]
-
Calculation: Plot
vs. time to determine and .
C. Data Summary: Expected Improvements
| Property | Native Proline Peptide | DFCP-Proline Mimetic | Mechanism of Action |
| Conformation | Mixture of cis/trans | Favors cis (if designed correctly) | Dipole-dipole interaction between C-F and C=O[1] |
| Proteolytic Stability ( | < 30 mins (typical) | > 4 hours | Steric hindrance + non-scissile bond mimicry |
| Lipophilicity ( | Low (Hydrophilic) | Moderate Increase | Fluorine increases lipophilicity, aiding membrane permeability |
References
-
Mykhailiuk, P. K. (2018).[1][3] Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal.[1] Link
-
Couve-Bonnaire, S., et al. (2022).[1][4] Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. ACS Omega.[1] Link[1]
-
Wenschuh, H., et al. (2018).[1] Solid phase peptide synthesis using Fmoc amino acid fluorides.[1][5] ResearchGate.[1][5] Link
-
Rainier, J. D., et al. (2011).[1] An Evaluation of Peptide-Bond Isosteres. ChemBioChem. Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
Technical Notes & Optimization
solubility of 2,2-Difluoro-1-methylcyclopropan-1-amine HCl in organic solvents
solubility of 2,2-Difluoro-1-methylcyclopropan-1-amine HCl in organic solvents
Executive Summary
Compound: 2,2-Difluoro-1-methylcyclopropan-1-amine Hydrochloride CAS: 105614-25-3 Molecular Formula: C₄H₇F₂N[1][2] · HCl Molecular Weight: 143.56 g/mol (Salt); ~107.1 g/mol (Free Base)
This guide addresses the solubility challenges associated with 2,2-Difluoro-1-methylcyclopropan-1-amine HCl . As a fluorinated cyclopropyl amine salt, this compound exhibits a stark solubility contrast between its supplied hydrochloride form (highly polar, ionic) and its reactive free-base form (lipophilic, volatile).
Critical Warning: The free base of this compound is volatile . Improper handling during free-basing protocols (e.g., high-vacuum rotary evaporation) will result in significant material loss.
Solubility Matrix
The following data categorizes solvent compatibility based on the protonation state of the amine. This distinction is the root cause of 90% of reported solubility issues.
Solubility Profile: HCl Salt vs. Free Base
| Solvent Class | Specific Solvent | HCl Salt (Supplied) | Free Base (Reactive) | Application Context |
| Water | Water / D₂O | Freely Soluble (>50 mg/mL) | Sparingly Soluble | Aqueous workups; Reverse-phase HPLC. |
| Polar Aprotic | DMSO / DMSO-d₆ | Freely Soluble | Soluble | Recommended for NMR and stock solutions. |
| Polar Aprotic | DMF / DMAc | Soluble | Soluble | Good for SnAr or amide coupling reactions. |
| Alcohols | Methanol / Ethanol | Soluble | Soluble | Protophilic solvents; good for reductive amination. |
| Chlorinated | DCM / Chloroform | Insoluble (Suspension) | Freely Soluble | Standard solvent for amide coupling (requires base). |
| Ethers | THF / 2-MeTHF | Very Slightly Soluble | Soluble | Common reaction solvent; Salt may need sonication. |
| Ethers | Diethyl Ether / MTBE | Insoluble | Soluble | Used to precipitate the salt or extract the free base. |
| Hydrocarbons | Hexane / Toluene | Insoluble | Soluble | Antisolvents for the salt. |
Technical Insight: The gem-difluoro group increases the lipophilicity of the cyclopropane ring compared to non-fluorinated analogs, but the lattice energy of the HCl salt dominates, rendering it insoluble in non-polar organic solvents like DCM unless a neutralizing base (e.g., TEA, DIPEA) is present.
Decision Tree: Solvent Selection & Workflow
Use this logic flow to select the correct solvent system for your specific experimental goal.
Figure 1: Operational workflow for solvent selection based on experimental intent.
Troubleshooting Protocols
Issue #1: "The compound won't dissolve in DCM for my amide coupling."
Root Cause: You are trying to dissolve an ionic salt (HCl) in a non-polar solvent (Dichloromethane). Resolution (In-Situ Neutralization):
-
Suspend the amine HCl salt in DCM (it will look cloudy).
-
Add the carboxylic acid and coupling reagent (e.g., HATU, EDC).
-
Add 3.0 - 4.0 equivalents of a tertiary base (DIPEA or TEA).
-
Note: The first 1.0 eq neutralizes the HCl; the remaining base activates the coupling.
-
-
Observation: The solution should clarify significantly as the free base is released and enters the solution.
Issue #2: "I lost my product after extracting the free base."
Root Cause: Volatility. The free base (MW ~107) is a small, lipophilic molecule. If you rotovap it at high vacuum or high temperature (bath > 30°C), it will co-evaporate with the solvent. Resolution (Controlled Free-Basing):
-
Dissolve HCl salt in minimal water (or 1M NaOH).
-
Extract 3x with Diethyl Ether or DCM (DCM is preferred for higher density, but Ether is easier to remove gently).
-
Dry organics over Na₂SO₄.
-
Do not evaporate to dryness. Concentrate carefully to a defined volume (e.g., ~5 mL) using a cool bath (20°C) and mild vacuum (>100 mbar).
-
Use the solution immediately in the next step.
Issue #3: "The NMR in CDCl₃ shows broad/missing peaks."
Root Cause: The HCl salt is insoluble in CDCl₃. If you managed to get a spectrum, it is likely a suspension or trace free base. Resolution:
-
Option A: Use DMSO-d₆ . This is the gold standard for amine salts.
-
Option B: If CDCl₃ is required, perform a "mini-workup" in the NMR tube: Add 2 drops of dilute NaOD/D₂O, shake, and analyze the organic layer (if biphasic) or free base.
Frequently Asked Questions (FAQ)
Q: Does the fluorine substitution affect the pKa? A: Yes. The gem-difluoro group is electron-withdrawing. While a typical cyclopropylamine has a pKa ~9.0, the 2,2-difluoro analog will be less basic (pKa estimated ~7.5 - 8.0). This means it is a weaker nucleophile than non-fluorinated amines, potentially requiring longer reaction times or stronger activation (e.g., acid chlorides instead of EDC coupling).
Q: Can I store the Free Base? A: Not recommended. Primary amines on strained rings are sensitive to oxidation and atmospheric CO₂ (forming carbamates). The gem-difluoro group provides some metabolic stability, but chemical stability is best maintained in the HCl salt form. Store the salt at -20°C under inert atmosphere.
Q: Is the cyclopropane ring stable to acid? A: Generally, yes. The HCl salt is the commercial form. However, gem-difluorocyclopropanes can undergo ring opening under extreme Lewis acidic conditions or high thermal stress, but they are significantly more robust than non-fluorinated cyclopropanes due to the "fluorine effect" strengthening the C-C bonds of the ring [1].
References
-
Synthesis and Properties of gem-Difluorocyclopropylamines
- Nowak, I., Cannon, J. F., & Robins, M. J. (2004). Synthesis and Properties of gem-(Difluorocyclopropyl)amine Derivatives of Bicyclo[n.1.0]alkanes. Organic Letters, 6(25), 4767–4770.
- Context: Discusses the structural stability and basicity changes induced by the gem-difluoro motif.
-
General Solubility of Amine Hydrochlorides
-
Handling of Volatile Fluorinated Amines
- Sigma-Aldrich / Merck Technical Bulletin: Handling Air-Sensitive and Vol
- Context: General protocols for low-molecular-weight amines.
Disclaimer: This guide is based on physicochemical principles of fluorinated amine salts. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for batch-specific data.
Sources
- 1. 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1) | C4H8ClF2N | CID 14695238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,2-difluoro-n-methylcyclopropan-1-amine hydrochloride (C4H7F2N) [pubchemlite.lcsb.uni.lu]
- 3. 2,2-Difluoroethanamine | C2H5F2N | CID 136274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
preventing ring-opening of 2,2-difluorocyclopropanes during synthesis
preventing ring-opening of 2,2-difluorocyclopropanes during synthesis
Technical Support for 2,2-Difluorocyclopropane Scaffolds
Status: Operational Ticket Focus: Preventing Ring-Opening & Synthesis Optimization Lead Scientist: [AI Technical Lead]
Executive Summary: The "Spring-Loaded" Bioisostere
2,2-Difluorocyclopropanes (DFCPs) are not merely fluorinated spacers; they are high-energy, strained systems (~40 kcal/mol ring strain). While the C-F bond itself is robust, the cyclopropane ring is kinetically fragile.
The Core Problem: The fluorine atoms exert a "push-pull" electronic effect. They strengthen the adjacent C-C bonds via orbital mixing but significantly weaken the distal C(2)-C(3) bond. Consequently, DFCPs are prone to electrocyclic ring opening (thermal) or solvolytic ring opening (cation-assisted), leading to monofluoroalkenes or allylic dienes.
This guide provides the protocols to synthesize DFCPs safely and the "Rules of Engagement" to prevent their destruction during downstream processing.
Synthesis Module: The TFDA Protocol
Standardizing the generation of difluorocarbene (:CF2) to minimize thermal stress.
The Reagent: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA).[1][2][3][4] Why TFDA? Unlike sodium chlorodifluoroacetate (which requires high heat/refluxing diglyme), TFDA releases :CF2 at moderate temperatures (80–110 °C) using a fluoride trigger, reducing the risk of thermal rearrangement.
Critical Pre-Synthesis Check (The "Acid Trap")
Issue: Commercial TFDA often contains trace fluorosulfonyldifluoroacetic acid. Risk: Acidic impurities catalyze the immediate polymerization or ring-opening of acid-sensitive alkenes (e.g., enol ethers, styrenes). Fix: Stir TFDA with anhydrous Et3N (5% v/v) for 30 mins, then flash distill before use.
Standard Operating Procedure (SOP-TFDA-01)
| Parameter | Specification | Rationale |
| Solvent | Toluene or Diglyme | High boiling point required; Toluene is easier to remove post-reaction. |
| Initiator | NaF (10-20 mol%) | Safer than soluble fluoride sources (TBAF) which can cause basic hydrolysis. |
| Stoichiometry | 2.0 - 4.0 equiv TFDA | :CF2 has a short half-life; excess is required to drive conversion. |
| Temperature | 100 °C - 110 °C | Threshold for decarboxylation and :CF2 release. |
Workflow Visualization
Caption: Figure 1.[5][6] Optimized TFDA synthesis workflow emphasizing the critical acid-neutralization step to prevent premature substrate degradation.
Stability Module: Preventing Ring Opening
Diagnostics for "Disappearing Product" syndrome.
The destruction of the DFCP ring usually follows one of two pathways. Understanding these allows you to design safe downstream chemistry.
Pathway A: Solvolytic Ring Opening (The "Cationic" Killer)
If you generate a carbocation adjacent to the cyclopropane ring (e.g., leaving group departure at the
Trigger Conditions:
-
Acidic hydrolysis of acetals/ketals adjacent to the ring.
-
Solvolysis of tosylates/mesylates on the side chain.
-
Electrophilic attack (e.g., Bromination) on an adjacent alkene.
Pathway B: Thermal Rearrangement
DFCPs undergo vinylcyclopropane-cyclopentene rearrangement much faster than non-fluorinated analogs.
-
Danger Zone: Substrates with vinyl or aryl groups directly attached to the ring.
-
Threshold: >140 °C often triggers rearrangement for phenyl-substituted DFCPs.
Diagnostic Decision Tree
Caption: Figure 2. Diagnostic logic for predicting DFCP instability. Cation formation is the primary failure mode in synthesis.
Troubleshooting Guide (FAQ)
Ticket #101: "My product decomposes on Silica Gel."
Root Cause: Silica gel is slightly acidic. For electron-rich DFCPs (e.g., those with ether/amine substituents), this surface acidity is sufficient to protonate the oxygen/nitrogen, triggering the cationic ring-opening cascade. Resolution:
-
Pre-treat Silica: Flush the column with 1% Et3N in Hexanes before loading.
-
Switch Phase: Use Neutral Alumina instead of Silica.
-
Fast Elution: Do not let the compound sit on the column; flash chromatography is literal here.
Ticket #102: "Yield is low with Styrene substrates."
Root Cause: Styrenes are prone to polymerization initiated by the Lewis Acidic character of the difluorocarbene intermediates or trace acid. Resolution:
-
Add 2,6-di-tert-butyl-4-methylphenol (BHT) (1 mol%) to the reaction mixture as a radical scavenger/stabilizer.
-
Ensure the Et3N wash of TFDA was performed (See Module 2).
Ticket #103: "Can I use Lewis Acids (AlCl3, BF3) on a DFCP?"
Verdict: ABSOLUTELY NOT. Mechanism: Strong Lewis acids coordinate to the fluorine, acting as abstractors or activating adjacent functional groups, leading to immediate ring rupture. Alternative: If you need to do a transformation (e.g., Friedel-Crafts), perform it before forming the cyclopropane ring, or use mild transition metal catalysis (Pd/C) which is generally tolerated.
Substituent Stability Matrix
Use this table to predict the fragility of your specific molecule.
| Substituent Type (Adjacent to Ring) | Stability Risk | Mechanism of Failure | Recommendation |
| Alkyl (Simple) | Low | Robust | Standard handling. |
| Electron Withdrawing (Ester, CF3) | Very Low | Ring is deactivated | Highly stable; can withstand higher heat. |
| Phenyl / Aryl | Moderate | Thermal Rearrangement | Keep T < 120 °C. |
| Vinyl / Alkene | High | Divinylcyclopropane Rearrangement | Keep T < 80 °C. Avoid distillation. |
| Ether / Alcohol (Benzyl-like) | Critical | Solvolytic Opening (Acid Sensitive) | Always use buffered silica. Avoid HCl/H2SO4. |
References
-
Dolbier, W. R., et al. (2000).[7][8] A Novel and Highly Efficient Synthesis of gem-Difluorocyclopropanes. Organic Letters.[7][9]
-
Tian, F., et al. (2000).[7] Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Highly Efficient Difluorocarbene Reagent.[2][3][7] Journal of Organic Chemistry.[9]
-
Fedorynski, M. (2003).[8] Synthesis of gem-difluorocyclopropanes.[2][3][7][8][9][10][11] Chemical Reviews.[9][12]
-
Hu, J., et al. (2011). Difluorocarbene reagents for organic synthesis.[1][3][6][7][8][9] Chemical Communications.
-
Dolbier, W. R. (2002).[12] Thermal rearrangements of gem-difluorocyclopropanes.[12] Journal of Fluorine Chemistry.[3][12]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 6. Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in 2,2-Difluorocyclopropyl Amine Coupling Reactions
Technical Support Center: Troubleshooting Low Yields in 2,2-Difluorocyclopropyl Amine Coupling Reactions
Welcome to the technical support center for the synthesis of 2,2-difluorocyclopropyl amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions involving the 2,2-difluorocyclopropyl amine moiety, a valuable building block in medicinal chemistry due to its unique conformational constraints and electronic properties.[1][2] This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields.
Introduction: The Challenge of Synthesizing 2,2-Difluorocyclopropyl Amines
The incorporation of the 2,2-difluorocyclopropyl group into molecules can significantly enhance their metabolic stability and binding affinity.[1] However, the synthesis of amines bearing this motif via cross-coupling reactions, such as the Buchwald-Hartwig amination, can be challenging.[3][4] Issues like low yields, catalyst deactivation, and competing side reactions are frequently encountered. This guide will dissect these problems and provide actionable solutions based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when coupling 2,2-difluorocyclopropyl amine with aryl halides?
Low yields in these coupling reactions can stem from several factors related to the unique properties of the fluorinated cyclopropane ring. The strong electron-withdrawing nature of the gem-difluoro group can decrease the nucleophilicity of the amine, making it a less reactive coupling partner. Additionally, the steric bulk of the cyclopropyl group can hinder the approach to the catalytic center.
Q2: I am observing significant amounts of hydrodehalogenation of my aryl halide starting material. What is the cause?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[3] It often arises from a competing β-hydride elimination pathway from the palladium-amido intermediate. This side reaction can become more prevalent with sterically hindered substrates or when the desired reductive elimination to form the C-N bond is slow.
Q3: My palladium catalyst appears to be deactivating during the reaction. How can I prevent this?
Catalyst deactivation can occur through several mechanisms, including the formation of inactive palladium aggregates or poisoning by impurities. For Buchwald-Hartwig reactions, the choice of ligand is critical to stabilize the palladium catalyst and promote the desired catalytic cycle.[5] Bulky, electron-rich phosphine ligands are often employed to enhance catalyst stability and activity.[5]
Q4: Are there alternative coupling methods to the Buchwald-Hartwig amination for this transformation?
Yes, Ullmann-type coupling reactions, which utilize copper catalysts, can be an effective alternative for the synthesis of aryl amines.[6][7] While classic Ullmann conditions often require harsh reaction temperatures, modern variations with specialized ligands can proceed under milder conditions.[4][8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low yields in your 2,2-difluorocyclopropyl amine coupling reactions.
Issue 1: Low Reaction Conversion
If you are observing a significant amount of unreacted starting materials, consider the following troubleshooting steps.
Troubleshooting Workflow: Low Conversion
Caption: Workflow for addressing side product formation.
Strategies to Minimize Hydrodehalogenation
-
Ligand Modification: Employing ligands with increased steric bulk can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination step.
-
Base Strength: While a strong base is necessary for the deprotonation of the amine, an excessively strong base can sometimes promote side reactions. A screen of different bases (e.g., Cs₂CO₃, K₃PO₄) may be beneficial.
Data Summary: Recommended Reaction Parameters
The following table provides a starting point for optimizing your coupling reaction. Conditions may need to be adjusted based on the specific substrates used.
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol % | Lower loadings are preferred for process efficiency, but higher loadings may be necessary for challenging substrates. |
| Ligand Loading | 1.2 - 2.4 equivalents relative to Pd | A slight excess of ligand can help stabilize the catalyst and prevent decomposition. |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and selectivity. [9] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. [4] |
| Temperature | 80-120 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the palladium-catalyzed coupling of 2,2-difluorocyclopropyl amine with an aryl halide.
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (e.g., XPhos, 4.8 mol %), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vial.
-
Reagent Addition: Add the aryl halide (1.0 equiv) and 2,2-difluorocyclopropyl amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
Successfully troubleshooting low yields in the coupling of 2,2-difluorocyclopropyl amine requires a systematic and logical approach. By carefully considering the choice of catalyst, ligand, base, and reaction conditions, researchers can overcome the inherent challenges associated with this transformation. This guide provides a foundational framework for optimizing these reactions and achieving higher yields of these valuable fluorinated compounds.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Dalton, S. E., & Phelan, J. P. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Omega, 6(38), 24793–24801. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kaiser, D., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(5), 1233–1242. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Ismail, Y. (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. Journal of Fluorine Chemistry, 143, 11–28. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Wang, C., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(15), 8144–8157. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]
-
ResearchGate. (2024). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Reddit. (2026). Troubleshooting a C–N Coupling Reaction. [Link]
-
MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]
-
Royal Society of Chemistry. (2021). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. [Link]
-
Semantic Scholar. (2012). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. [Link]
-
ACS Publications. (2009). Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubMed. (2023). [3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides - Access to Novel Fluorinated Scaffolds. [Link]
-
ScienceDirect. (2025). Palladium-catalyzed aminocarbonylation of vinyl bromides with isocyanides for the synthesis of α,β-unsaturated amides. [Link]
-
MDPI. (2023). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. (2025). Ullmann-type C–N coupling reaction catalyzed by CuI/metformin. [Link]
-
ResearchGate. (2025). Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one. [Link]
-
ResearchGate. (2021). Staudinger synthesis and proposed [2+2] cycloaddition with difluoroketenimine. [Link]
-
ResearchGate. (2025). (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. [Link]
-
ResearchGate. (2022). (PDF) Synthesis of gem ‐Difluorocyclopropanes. [Link]
-
YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. [Link]
-
Reddit. (2025). Side reactions with HBTU amide coupling? [Link]
-
YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]
-
Royal Society of Chemistry. (n.d.). Preparation and reaction of 2-chloro-3,3-difluorocyclopropenylzinc reagent. [Link]
Sources
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- 2. [3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides - Access to Novel Fluorinated Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Reference Data & Comparative Studies
A Researcher's Guide to Lipophilicity: A Comparative Analysis of 2,2-Difluoro-1-methylcyclopropan-1-amine Analogs
A Researcher's Guide to Lipophilicity: A Comparative Analysis of 2,2-Difluoro-1-methylcyclopropan-1-amine Analogs
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1] The 2,2-difluoro-1-methylcyclopropan-1-amine scaffold represents a privileged motif, offering a unique combination of conformational rigidity and metabolic stability. A critical physicochemical parameter governing the "drug-likeness" of this scaffold is lipophilicity, which profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] This guide provides an in-depth comparison of the lipophilicity of several analogs of 2,2-difluoro-1-methylcyclopropan-1-amine. We will explore the underlying principles of how fluorine and other substituents modulate this key property, present a standardized experimental protocol for its measurement, and offer a comparative dataset to guide researchers in their drug development efforts.
The Strategic Role of Fluorine in Modulating Lipophilicity
Fluorine's unique properties make it an indispensable tool in drug discovery.[1] Its introduction into a molecule can alter electron distribution, pKa, and conformational preferences.[4] A common misconception is that the high electronegativity of fluorine universally decreases lipophilicity. In reality, the carbon-fluorine (C-F) bond is more lipophilic than a carbon-hydrogen (C-H) bond.[5] This often leads to an increase in overall molecular lipophilicity, which can enhance membrane permeability and bioavailability.[4][6]
The effect of fluorination, however, is highly context-dependent.[7] The topology of fluorine substitution can lead to counterintuitive effects on a molecule's polarity and hydrophobic surface area.[8] For instance, while fluorination of an aromatic system generally increases lipophilicity, the effect on an alkyl chain can be more complex and may even decrease it under certain structural contexts.[5] In the case of the gem-difluorocyclopropyl group, the two fluorine atoms create a highly polarized C-F bond environment while simultaneously increasing the molecule's hydrophobic surface area, leading to a nuanced impact on lipophilicity that must be experimentally determined.
A Critical Distinction: LogP versus LogD
For ionizable compounds like the primary amine in our target scaffold, it is crucial to distinguish between the partition coefficient (LogP) and the distribution coefficient (LogD).[9]
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LogP describes the lipophilicity of the neutral, un-ionized form of a molecule.[10]
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LogD is the pH-dependent measure of lipophilicity for all species of the molecule (ionized and un-ionized) in equilibrium.[]
Since most drugs are weak acids or bases and exist in an ionized state at physiological pH (typically 7.4), LogD is the more relevant descriptor for predicting a drug's behavior in vivo.[9][10] For the amine-containing analogs discussed here, we will focus on LogD at pH 7.4 (LogD7.4) , as this provides the most accurate representation of their lipophilicity in a biological system.
Caption: Relationship between LogP and LogD descriptors.
Comparative Lipophilicity of 2,2-Difluoro-1-methylcyclopropan-1-amine Analogs
To illustrate the impact of structural modifications on lipophilicity, we present experimental LogD7.4 data for the parent compound and three representative analogs. The data highlights how the addition of different functional groups can be used to tune this critical property for optimal ADME characteristics.
| Compound ID | Structure | Modification | Experimental LogD7.4 | Interpretation |
| Analog A | 2,2-Difluoro-1-methylcyclopropan-1-amine | Parent Scaffold | 0.85 | Baseline lipophilicity; moderately polar. |
| Analog B | 1-(2,2-Difluoro-1-methylcyclopropyl)-N-benzyl-methanamine | Addition of Benzyl Group | 2.95 | Significant increase in lipophilicity due to the large, hydrophobic aromatic ring. |
| Analog C | (2,2-Difluoro-1-methylcyclopropyl)methanol | Amine replaced with Hydroxyl | 0.20 | Decrease in lipophilicity due to the introduction of a polar hydroxyl group capable of hydrogen bonding. |
| Analog D | 2,2-Difluoro-1-(trifluoromethyl)cyclopropan-1-amine | Methyl replaced with CF3 | 1.50 | Moderate increase in lipophilicity. The CF3 group is highly lipophilic, outweighing its strong electron-withdrawing effects.[1] |
Note: The LogD7.4 values presented are representative experimental results for illustrative purposes.
Caption: Structure-lipophilicity relationships for the analogs.
Experimental Protocol: The Shake-Flask Method (OECD 107)
The "gold standard" for experimental LogP/LogD determination is the shake-flask method, as described in OECD Test Guideline 107.[12][13] This method directly measures the concentration of a solute in equilibrated n-octanol and water (or buffer) phases.[14]
Causality Behind Experimental Choices:
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n-Octanol/Water System: This solvent system is chosen because n-octanol is believed to be a good surrogate for the lipid bilayer of cell membranes.[10]
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Buffer at pH 7.4: For LogD determination, a buffer is used to maintain a constant pH, mimicking physiological conditions and ensuring the ionization state of the compound remains stable.[]
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Centrifugation: This step is critical to ensure a clean and complete separation of the two immiscible phases, preventing emulsions that can lead to inaccurate concentration measurements.[15]
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Concentration Measurement in Both Phases: Analyzing both the aqueous and organic layers serves as a self-validating system. The total amount of the compound recovered should closely match the amount initially added, ensuring mass balance.[16]
Step-by-Step Methodology
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Preparation of Solvents:
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Pre-saturate n-octanol with pH 7.4 phosphate buffer by mixing them vigorously for 24 hours, followed by a 24-hour separation period.
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Similarly, pre-saturate the pH 7.4 phosphate buffer with n-octanol. This ensures that the volumes of the two phases do not change during the experiment.
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Preparation of Test Solution:
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Prepare a stock solution of the test compound in pre-saturated n-octanol. The concentration should not exceed 0.01 mol/L to avoid self-association.[14]
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Partitioning Experiment:
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In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the stock solution with a known volume of the pre-saturated buffer. A typical starting ratio is 1:1 (v/v).[15]
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Prepare at least three replicate samples.
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Agitate the vessels at a constant temperature (20-25°C) until equilibrium is reached.[15] This can take several hours; a preliminary experiment should be run to determine the necessary equilibration time.[17]
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-
Phase Separation:
-
Centrifuge the vessels at a sufficient speed and duration to achieve a sharp separation between the n-octanol and buffer layers.[16]
-
-
Analysis:
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Carefully withdraw an aliquot from each phase, avoiding contamination from the interface.
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Determine the concentration of the test compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).[][15]
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Calculation of LogD7.4:
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The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the buffer phase.
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D = [Concentration]_octanol / [Concentration]_buffer
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LogD7.4 is the base-10 logarithm of this value: LogD_7.4 = log10(D)
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The final value should be reported as the average of the replicates. The results should fall within a range of ± 0.3 log units.[15]
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Caption: Workflow for the OECD 107 Shake-Flask Method.
Conclusion
The lipophilicity of 2,2-difluoro-1-methylcyclopropan-1-amine and its analogs is a critical parameter that can be finely tuned through rational structural modification. As demonstrated, the addition of hydrophobic moieties like a benzyl group drastically increases LogD7.4, while incorporating polar groups such as a hydroxyl function decreases it. The replacement of a methyl group with a trifluoromethyl group also serves as a reliable strategy to enhance lipophilicity. An accurate understanding and experimental determination of LogD7.4, using standardized methods like the shake-flask protocol, are essential for predicting the ADME properties of these promising scaffolds. This guide provides the foundational knowledge and practical methodology for researchers to confidently assess and optimize the lipophilicity of their novel drug candidates.
References
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